molecular formula C10H16N2O2 B13069476 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13069476
M. Wt: 196.25 g/mol
InChI Key: FHZXPIXRYSYYIO-UHFFFAOYSA-N
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Description

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is a chemical compound that features a pyridine ring attached to an ethylamine group, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-pyridinecarboxaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol
  • 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol
  • 2-{[1-(Pyridin-4-yl)ethyl]amino}butane-1,3-diol

Uniqueness

2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-pyridin-4-ylethylamino)propane-1,3-diol

InChI

InChI=1S/C10H16N2O2/c1-8(12-10(6-13)7-14)9-2-4-11-5-3-9/h2-5,8,10,12-14H,6-7H2,1H3

InChI Key

FHZXPIXRYSYYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(CO)CO

Origin of Product

United States

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